molecular formula C13H20N4O2 B3027993 tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate CAS No. 1448850-56-3

tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate

Cat. No. B3027993
CAS RN: 1448850-56-3
M. Wt: 264.32
InChI Key: HBBAVZIGQPFZOT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine carboxylates and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of tert-Butyl (tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is not fully understood. However, studies have shown that it interacts with certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Tert-Butyl (tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antimicrobial and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using tert-Butyl (tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it an attractive compound for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for the study of tert-Butyl (tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate. One area of research is the development of new drugs based on this compound. It has also been suggested that this compound could be used in the development of new diagnostic tools for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
Tert-Butyl (tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a chemical compound that has numerous scientific research applications. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been shown to have antimicrobial and antiviral properties. While there are limitations to using this compound in lab experiments, its high purity and relative ease of synthesis make it an attractive compound for researchers. There are numerous future directions for the study of tert-Butyl (tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate, including the development of new drugs and diagnostic tools, as well as further research into its mechanism of action.

Scientific Research Applications

Tert-Butyl (tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate has numerous scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antiviral properties.

properties

IUPAC Name

tert-butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-5-10(8-17)16-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,14,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBAVZIGQPFZOT-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127499
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate

CAS RN

1448850-56-3
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448850-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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